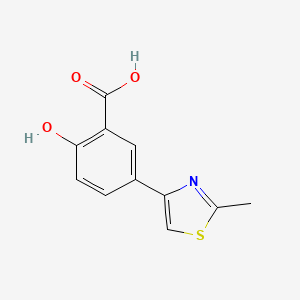![molecular formula C8H17NO2 B8692989 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol CAS No. 4076-32-8](/img/structure/B8692989.png)
2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.22608 g/mol It is characterized by the presence of a pyrrolidine ring attached to an ethoxy group, which is further connected to an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol typically involves the reaction of pyrrolidine with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through distillation or other separation techniques to achieve the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The ethoxy group can also influence the compound’s solubility and bioavailability, affecting its overall efficacy .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(pyrrolidin-1-yl)ethoxy]ethan-1-ol: C8H17NO2
Ethanol, 2-[2-(1-piperidinyl)ethoxy]-: C9H19NO2
Ethanol, 2-[2-(1-morpholinyl)ethoxy]-: C8H17NO3
Uniqueness
This compound is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications .
Propiedades
Número CAS |
4076-32-8 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2-(2-pyrrolidin-1-ylethoxy)ethanol |
InChI |
InChI=1S/C8H17NO2/c10-6-8-11-7-5-9-3-1-2-4-9/h10H,1-8H2 |
Clave InChI |
KWLQXGKYBGCUTP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCOCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(2-Chlorophenyl)methyl]amino}-1,3-thiazol-4(5H)-one](/img/structure/B8692927.png)





![N,N-dimethyl-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8692960.png)

![[3,5-Dibromo-4-(bromomethyl)phenyl]methanol](/img/structure/B8692970.png)





